SQ-NHS

Description

Contextualizing Squaraine Dyes in Chemical Research

Squaraine dyes are a class of intensely colored organic compounds characterized by a central four-membered cyclobutenedione ring (squaric acid derivative) flanked by two electron-rich moieties, typically aromatic or heterocyclic rings, in a 1,3-orientation. nd.eduresearchgate.net This structural arrangement leads to a highly delocalized π-electron system and a zwitterionic nature, enabling strong absorption and emission of light, often in the far-red and near-infrared (NIR) regions of the spectrum. nd.eduresearchgate.net First discovered in 1965, squaraine dyes have found extensive applications in various fields, including physical and analytical chemistry, materials science, and increasingly, in biological applications. nd.eduresearchgate.netnih.gov Their appealing optical properties, such as high molar extinction coefficients, sharp absorption bands, and good photostability, make them valuable for applications like biological imaging, photodynamic therapy, nonlinear optics, photovoltaics, and ion sensing. nd.eduresearchgate.netnih.gov

Role of N-Hydroxysuccinimide Esters in Reactive Chemistry

N-Hydroxysuccinimide esters (NHS esters) are a class of reactive compounds widely utilized in organic synthesis and bioconjugation chemistry. amerigoscientific.comglenresearch.comrsc.org They are commonly employed to activate carboxylic acids, making them suitable for reaction with nucleophiles, particularly primary amines, to form stable amide bonds. amerigoscientific.comglenresearch.comthermofisher.comwikipedia.org This reactivity is fundamental in various chemical transformations, including peptide synthesis and the modification of biomolecules like proteins and nucleic acids. amerigoscientific.comglenresearch.comrsc.orgnih.gov NHS esters are favored due to their relative ease of preparation, good reactivity under mild conditions (typically pH 7-9 for reactions with amines), and the formation of water-soluble byproducts under neutral conditions. amerigoscientific.comglenresearch.comthermofisher.com While they primarily react with primary aliphatic amines, studies have also reported reactivity, albeit sometimes less stable, with other nucleophiles like hydroxyl and sulfhydryl groups, and under specific conditions, with serine, threonine, and tyrosine residues in proteins. glenresearch.comnih.govnih.gov

Genesis and Evolution of SQ-NHS as a Hybrid Chemical Entity

This compound represents a molecular architecture that combines the distinct features of squaraine dyes and N-hydroxysuccinimide esters. This hybrid structure typically involves a squaraine core functionalized with an N-hydroxysuccinimide ester group. The squaraine component provides the desired optical properties, such as strong absorption and fluorescence in specific wavelength ranges, while the NHS ester moiety introduces reactivity towards primary amines. This combination allows for the covalent attachment of the optically active squaraine core to amine-containing molecules, such as proteins, peptides, or other biomolecules. The development of such hybrid entities is driven by the need to create probes and labels with tailored optical and chemical properties for specific applications in chemical and biological research. The synthesis generally involves incorporating a carboxylic acid handle onto the squaraine structure, which is then activated using N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the NHS ester. wikipedia.orgtaylorandfrancis.com Variations in the squaraine core and the presence or absence of additional functional groups (like sulfobutyl groups for increased water solubility) lead to different this compound derivatives with varied properties. instras.com

Significance of this compound in Contemporary Chemical and Biological Sciences

The significance of this compound in contemporary research lies in its utility as a versatile tool for labeling and conjugating biomolecules and other amine-containing substrates with a squaraine fluorophore. This enables a wide range of applications where the optical properties of squaraine dyes are leveraged. In biological sciences, this compound esters are particularly valuable for creating fluorescently labeled proteins, antibodies, and peptides for imaging, sensing, and assay development. amerigoscientific.comnih.govinstras.com The ability to form stable amide bonds allows for robust and specific labeling. glenresearch.comthermofisher.com The characteristic absorption and emission in the far-red to NIR region are advantageous for biological imaging due to reduced autofluorescence and increased tissue penetration in this spectral window. nd.eduresearchgate.netnih.gov In chemical sciences, this compound can be used to synthesize novel squaraine conjugates and materials with tailored properties for applications such as chemosensors, supramolecular assemblies, and functional materials. researchgate.netrsc.org The reactivity of the NHS ester provides a convenient handle for incorporating the squaraine core into more complex molecular architectures.

Detailed Research Findings and Data:

Research involving this compound often focuses on its synthesis, characterization of its photophysical properties, and its application in labeling and sensing. For instance, studies have reported the synthesis of specific indolenine-containing squaraine NHS esters and characterized their absorption and emission spectra, fluorescence lifetimes, and quantum yields. instras.com The reactivity towards amines and the resulting conjugates' properties are also key areas of investigation. Research has shown that the fluorescence properties of squaraine derivatives, including those conjugated via NHS chemistry, can be significantly influenced by their environment, such as binding to proteins like Bovine Serum Albumin (BSA). instras.com

Here is an example of how research findings on the photophysical properties of a squaraine-taurine derivative (formed by reacting a water-insoluble this compound with taurine) in the presence and absence of BSA could be presented in a table:

| Property | In Water | In Presence of BSA |

| Absorption Maximum | 631 nm | Not specified in snippet, likely similar |

| Fluorescence Lifetime | Low | Increased dramatically instras.com |

| Relative Quantum Yield | Low | Increased dramatically instras.com |

| Affinity for BSA | N/A | Very high instras.com |

Note: The specific numerical values for fluorescence lifetime and quantum yield in water and with BSA were not available in the provided snippets, but the qualitative description of the dramatic increase upon BSA binding is a key finding. instras.com

Further research findings detail the synthesis of different this compound forms, including water-soluble derivatives containing sulfobutyl groups, and their conjugation to biomolecules like antibodies for potential biological applications. instras.com These studies highlight the adaptability of the this compound scaffold for developing probes with properties suited for specific biological environments.

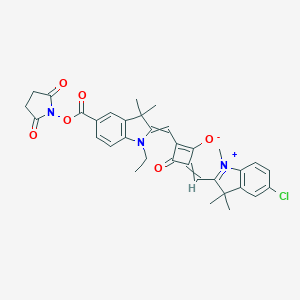

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLJXAKQFSXTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32ClN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408257 | |

| Record name | SQ-NHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154161-81-6 | |

| Record name | SQ-NHS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Sq Nhs and Analogues

Precursor Synthesis: Squaraine Moiety Functionalization

Squaraine dyes are characterized by a central cyclobutene (B1205218) (squaric acid) moiety, which serves as a bridge between two heterocyclic systems, often derived from indolenine. researchgate.netnih.gov

Indolenine derivatives are fundamental precursors for the synthesis of squaraine dyes. These precursors are typically quaternized indolenine salts, which undergo a condensation reaction with squaric acid or its derivatives to form the squaraine core. researchgate.netnih.govresearchgate.net The synthesis of indolenines can involve unusual aromatic substitution reactions, such as reacting 2-(2-methoxyphenyl)acetonitrile derivatives with alkyl or aryl lithium reagents. uzh.ch This method allows for the synthesis of various indolenines with broad functional group tolerance, which are then converted into N-methyl iodine salts or sulfonated derivatives. uzh.ch For example, a blue squaraine dye with a maximum absorption wavelength (λmax) of 632 nm has been synthesized from an indolenine iodine salt. uzh.ch

The properties of squaraine dyes, including their solubility, spectral characteristics, and reactivity, can be precisely modulated through the strategic incorporation of various functional groups. The introduction of sulfonate groups into the heterocyclic ring systems of squaraines is a common strategy to enhance their water solubility. nih.govresearchgate.netinstras.comcore.ac.uk These negatively charged groups play a significant role in improving the dye's interaction with aqueous environments and biomolecules like bovine serum albumin (BSA). core.ac.uk Alkyl groups can be incorporated to influence the aggregation behavior of the dyes and to passivate surfaces, which is relevant in applications such as dye-sensitized solar cells (DSSCs). rsc.orgmdpi.com For instance, wrapping squaraine dyes with alkyl groups can control aggregation and efficiently passivate TiO2 surfaces, leading to enhanced photovoltaic performance. rsc.org Furthermore, the central squaric acid moiety can be substituted to extend the absorption and emission wavelength range of these dyes. researchgate.net Carboxylic acid functionalities are crucial for subsequent NHS ester formation, enabling bioconjugation. researchgate.netresearchgate.net Halogen atoms can also be introduced to enhance intersystem crossing processes, affecting the excited state properties of the dyes. rsc.org

Indolenine-Containing Squaraine Precursors

N-Hydroxysuccinimide Ester Formation: Reaction Pathways

The formation of N-hydroxysuccinimide (NHS) esters is a widely utilized method for activating carboxylic acids, rendering them reactive towards primary amines to form stable amide bonds. wikipedia.orgthermofisher.comthermofisher.com

Carbodiimides are key dehydrating agents employed in the synthesis of NHS esters. They activate carboxylic acid groups by forming an unstable O-acylisourea intermediate. wikipedia.orgthermofisher.comluxembourg-bio.comcitizendium.orgresearchgate.net This intermediate is highly electrophilic but prone to hydrolysis in aqueous solutions. thermofisher.comluxembourg-bio.com To stabilize this activated carboxyl group and facilitate subsequent reactions, N-hydroxysuccinimide (NHS) is typically added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. wikipedia.orgthermofisher.comthermofisher.comluxembourg-bio.comcitizendium.orgresearchgate.net Commonly used carbodiimides include:

N,N'-Dicyclohexylcarbodiimide (DCC) : A waxy white solid, highly soluble in organic solvents like dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water. wikiwand.comwikipedia.org DCC is primarily used in non-aqueous organic synthesis, including the manufacturing of commercially available NHS-ester crosslinkers, as water exclusion prevents hydrolysis of the intermediate. thermofisher.comwikiwand.com

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) : A water-soluble carbodiimide (B86325), making it particularly useful for reactions in aqueous phases. thermofisher.comluxembourg-bio.comadvancedchemtech.comfishersci.se EDC also forms an O-acylisourea intermediate, which then reacts with NHS to create a reactive NHS ester. thermofisher.comluxembourg-bio.com The byproduct of EDC is water-soluble, simplifying purification. advancedchemtech.com

The general reaction mechanism involves the carbodiimide activating the carboxylic acid, followed by NHS reacting with this activated intermediate to form the stable NHS ester. Upon reaction with a primary amine, the NHS group is displaced, forming an amide bond. thermofisher.comcitizendium.org

Optimizing the reaction conditions for SQ-NHS esterification is critical to achieve high yields and purity. For squaraine carboxylic acids, the esterification with N-hydroxysuccinimide (NHS) often utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as the coupling agent. instras.comunito.it Typical reaction conditions reported include:

Solvents : Anhydrous solvents such as 1,2-dimethoxyethane (B42094) (DME) or dimethylformamide (DMF) are commonly used to prevent hydrolysis of the reactive intermediates. instras.comunito.itlumiprobe.com If the NHS ester is poorly soluble, it can be added as a solution in DMSO or DMF to an aqueous solution of the target molecule. lumiprobe.com

Stoichiometry : For the synthesis of squaraine NHS esters, a molar excess of N-hydroxysuccinimide and DCC relative to the squaraine carboxylic acid is often employed. For instance, in one reported synthesis, 0.035 g (0.3 mmol) of N-hydroxysuccinimide and 0.062 g (0.3 mmol) of DCC were added to 0.13 g (0.25 mmol) of the squaraine precursor. instras.com For squaraines with two carboxyl groups, a higher molar ratio of NHS and DCC is used. unito.it

Temperature and Time : Reactions are typically stirred for extended periods, such as 24 hours at room temperature. instras.com However, optimized conditions can include stirring for 4 hours at 80°C, particularly when using microwave assistance, which can improve reaction conversion. unito.itunito.it

Monitoring : Reactions are monitored using techniques like Thin Layer Chromatography (TLC) or mass spectrometry to ensure complete conversion of the starting materials. instras.comunito.it

Purification : After the reaction, precipitated byproducts, such as dicyclohexylurea (DCU) from DCC reactions, are typically filtered off. instras.comwikiwand.comunito.itmdpi.com The solvent is then removed under reduced pressure, and the product is often purified by techniques like dilution in diethyl ether followed by filtration, or precipitation. instras.comunito.itmdpi.com

An important consideration when using NHS esters for subsequent conjugation is the pH of the reaction environment. For coupling with primary amines, the optimal pH range is typically 7.2 to 9, with 8.3-8.5 being frequently cited as ideal. lumiprobe.comneb.com Buffers containing primary amines (e.g., Tris) should be avoided as they can react with the NHS ester. lumiprobe.comneb.com

Carbodiimide-Mediated Coupling Approaches

Synthesis of Water-Soluble this compound Derivatives

Many squaraine dyes are inherently hydrophobic, which limits their application in aqueous biological systems. To overcome this, several strategies are employed to synthesize water-soluble this compound derivatives. One primary method involves the direct incorporation of hydrophilic functional groups into the squaraine structure during its synthesis. Sulfonate groups, such as sulfobutyl (Sb) groups or sulfonic acid groups, are commonly introduced into the heterocyclic ring systems of the squaraine moiety. nih.govresearchgate.netinstras.comcore.ac.uk These negatively charged groups significantly enhance the water solubility of the squaraine, making the resulting this compound ester water-soluble. nih.govinstras.com For example, sulfobutyl-squaraine-NHS (Sbthis compound) is a water-soluble form due to the presence of a sulfobutyl group. instras.com Another approach involves post-synthesis modification of a water-insoluble this compound. For instance, a water-insoluble this compound, which lacks a sulfobutyl group, can be reacted with taurine (B1682933) (2-aminoethanesulfonic acid) to achieve water solubility. instras.com The Sq-taurine derivative, formed through an amide bond with the NHS ester, demonstrates high affinity for proteins like bovine serum albumin (BSA) and exhibits dramatically increased fluorescence lifetimes and quantum yields upon binding to BSA. instras.com This suggests that water-soluble squaraine conjugates can maintain good quantum yield and lifetime when bound to proteins. instras.com

The synthesis of water-soluble squaraine dyes, including those converted into NHS esters for bioconjugation, is vital for their utility as fluorescent labels in biomedical applications. nih.govresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| N-Hydroxysuccinimide (NHS) | 80170 |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 2723939 |

| N,N'-Dicyclohexylcarbodiimide (DCC) | 10868 |

| Squaric Acid | 17913 |

| Taurine | 1123 |

| Dimethylformamide (DMF) | 8064 |

| 1,2-Dimethoxyethane (DME) | 8020 |

| Bovine Serum Albumin (BSA) | 16212659 |

Detailed Research Findings

Research into this compound and its analogues has yielded significant insights into their properties and applications. For instance, indolenine-containing squaraines are known for their photostability, with lifetimes increasing in aqueous solutions in the presence of bovine serum albumin (BSA). instras.com Their spectral properties, including absorbance, emission, and lifetime, show no significant pH-dependent effects within the physiologically relevant pH range (pH 6-9). instras.com Squaraine markers generally exhibit low quantum yields in water (e.g., φ = 0.15) but significantly higher quantum yields (e.g., φ = 0.6-0.7) when bound to proteins. nih.gov Their absorption maxima around 635 nm in water and approximately 640 nm when protein-bound make them suitable for excitation with commercially available diode lasers (635, 645, and 650 nm). nih.govnih.gov

Table 1: Spectral Properties of Squaraine Dyes

| Squaraine Type | Environment | Absorption Max (nm) | Quantum Yield (φ) |

| General Squaraine | Water | ~635 | ~0.15 |

| General Squaraine | Protein-bound | ~640-645 | 0.6-0.7 |

| Sq-taurine derivative | Water | 631 | (Low, increases dramatically with BSA) instras.com |

The efficiency of dye incorporation into conjugates, such as antibodies, can be around 20% of the loading ratio [dye]/[protein] at pH 7.2, with a maximum dye incorporation ratio of about 5 to 6. instras.com These incorporation ratios are comparable to those observed with other reactive esters like CY5.18-NHS. instras.com

The stability of carbodiimide-activated intermediates is a critical factor in NHS ester synthesis. The O-acylisourea intermediate formed by carbodiimides like EDC is unstable in aqueous solutions, with a half-life of 3.9 hours in water at pH 5.0. thermofisher.comluxembourg-bio.com The addition of NHS forms a more stable NHS ester, which is less labile and can be purified and stored at low temperatures in the absence of water. wikipedia.orgthermofisher.com This stability is crucial for the commercial availability and practical use of NHS esters. wikipedia.org

Research has also explored the impact of structural variations on squaraine properties. For instance, the length of the alkyl chain, the positioning of carboxy functionality, and the spacer chain length can influence dye aggregation and interaction with proteins. researchgate.net Squaraine dyes with more hydrophobic N-alkyl substituents tend to form aggregates in water. researchgate.net The molar extinction coefficient of squaraine dyes can vary depending on the type of terminal substituents, even if the absorption maximum remains similar due to the same π-conjugated framework.

Post-synthesis Derivatization for Enhanced Aqueous Compatibility (e.g., taurine conjugation)

The inherent water insolubility of many squaraine N-hydroxysuccinimide esters can pose challenges for their direct application in aqueous biological environments. To overcome this, post-synthesis derivatization strategies are employed to enhance their aqueous compatibility. A prominent method involves the conjugation of the water-insoluble this compound with hydrophilic molecules, such as taurine (2-aminoethanesulfonic acid). wikidata.orgnih.goveasychem.orgfishersci.ca

The reaction of water-insoluble this compound with taurine results in a squaraine-taurine derivative that exhibits improved water solubility. wikidata.orgnih.gov This derivatization is crucial for enabling the use of these fluorescent probes in aqueous media for various biological assays. Studies have demonstrated that such Sq-taurine derivatives possess a high affinity for bovine serum albumin (BSA). wikidata.orgnih.goveasychem.orgfishersci.ca Upon binding to BSA, a significant increase in both the fluorescence lifetimes and relative quantum yields of the Sq-taurine derivative is observed, indicating a favorable interaction and enhanced fluorescence performance in a protein-rich environment. wikidata.orgnih.goveasychem.orgfishersci.catargetmol.com

Beyond taurine conjugation, other approaches to improve water solubility include the direct incorporation of charged groups, such as sulfobutyl (Sb) groups or sulfonic acid groups, into the squaraine chromophore during its synthesis. For instance, sulfobutyl-substituted squaraine NHS esters (Sbthis compound) have been developed, which are inherently water-soluble. wikidata.orgnih.gov Similarly, the introduction of two sulfonic acid groups into the heterocyclic ring systems of squaraine dyes has been shown to significantly enhance their water solubility. wikipedia.orgfishersci.setargetmol.com

The spectral characteristics of squaraine dyes, including this compound and its water-soluble derivatives, are critical for their utility as fluorescent labels. These properties often change upon interaction with proteins, as summarized in the following table:

| Derivative / Condition | Absorption Maximum (λabs, nm) | Emission Maximum (λem, nm) | Quantum Yield (Φ) | Lifetime (ns) | Reference |

| This compound (in water) | ~635 | - | Low (e.g., 0.15) | Short | wikipedia.orgnih.govfishersci.se |

| Sq-taurine (in water) | 631 | - | Low | Short | wikidata.orgnih.gov |

| Sq-taurine + BSA binding | ~640 | - | Significantly Increased | Significantly Increased | wikidata.orgnih.goveasychem.orgfishersci.ca |

| Sulfonated Squaraine (in water) | 635 | - | 0.15 | - | wikipedia.orgfishersci.se |

| Sulfonated Squaraine + Protein binding | ~645 | - | 0.6-0.7 | - | wikipedia.orgfishersci.se |

Note: Quantum yields and lifetimes for squaraines are highly sensitive to the presence of proteins like BSA, often increasing dramatically upon binding. wikidata.orgwikipedia.orgnih.govfishersci.seeasychem.orgfishersci.catargetmol.com

Strategies for Advanced this compound Derivative Synthesis

The synthesis of advanced this compound derivatives typically involves a multi-step process, beginning with the core squaraine structure and subsequently incorporating the N-hydroxysuccinimide ester functionality. Squaraine dyes are generally synthesized through condensation reactions of squaric acid derivatives with electron-donating groups, such as indolenine derivatives. easychem.orgfishersci.ca This foundational synthesis establishes the chromophore, which can then be tailored with specific functional handles.

The introduction of the NHS ester group, which is crucial for amine reactivity, is commonly achieved by first synthesizing a squaraine compound that possesses a carboxylic acid functionality. This carboxylic acid group can then be activated to form the NHS ester. The activation process typically involves the use of carbodiimide coupling reagents in the presence of N-hydroxysuccinimide (NHS). wikidata.orgnih.govguidetopharmacology.org

Commonly used coupling reagents include dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). In a typical reaction, the squaraine carboxylic acid is mixed with NHS and a carbodiimide (e.g., DCC or EDC) in an anhydrous solvent like dimethylformamide (DMF) or 1,2-dimethoxyethane (DME). wikidata.orgnih.govguidetopharmacology.org The carbodiimide facilitates the formation of a highly reactive O-acylisourea intermediate with the carboxylic acid, which then reacts with NHS to yield the stable NHS ester. This two-step process allows for efficient and controlled derivatization, enabling the subsequent conjugation of the this compound ester to target biomolecules. guidetopharmacology.org

Integration of Bioorthogonal Functionalities

The integration of bioorthogonal functionalities into this compound derivatives represents an advanced strategy for creating highly specific and versatile fluorescent probes for biological systems. Bioorthogonal chemistry refers to chemical reactions that can occur rapidly and selectively within living systems without interfering with native biochemical processes. This approach is particularly valuable for labeling biomolecules in complex cellular environments, allowing for the study of dynamic biological events with minimal perturbation.

To integrate bioorthogonal functionalities, squaraine derivatives can be designed to incorporate specific chemical handles that are inert to endogenous biological components but reactive towards a chosen bioorthogonal partner. Examples of such bioorthogonal handles include azides, alkynes, tetrazines, and trans-cyclooctenes (TCO). The synthetic strategy would involve preparing a squaraine core that contains one of these bioorthogonal groups, in addition to a site for NHS ester formation.

For instance, a squaraine derivative could be synthesized with an alkyne group (for copper-catalyzed azide-alkyne cycloaddition, CuAAC, or strain-promoted azide-alkyne cycloaddition, SPAAC) or a tetrazine group (for inverse electron-demand Diels-Alder reactions with dienophiles like TCO). Simultaneously, another part of the squaraine molecule would be modified to bear a carboxylic acid, which is then converted to an NHS ester using carbodiimide coupling reagents as described in Section 2.4. Alternatively, bifunctional linkers containing both an NHS ester and a bioorthogonal functionality (e.g., TCO-PEG-NHS) can be employed to attach the bioorthogonal handle to an amine-containing squaraine, or to attach a squaraine to a bioorthogonalized biomolecule. This dual-functionality allows the this compound derivative to first react with an amine-containing target via the NHS ester, and then participate in a bioorthogonal reaction with a pre-functionalized probe or substrate. This modular approach provides immense flexibility for designing sophisticated fluorescent tools for diverse biological investigations.

Reaction Mechanisms and Selectivity of Sq Nhs Esters

Mechanistic Studies of SQ-NHS Conjugation Efficiency

The efficiency of this compound conjugation, like other NHS esters, is governed by a delicate balance of reaction conditions and the intrinsic properties of the reactants. Mechanistic studies often focus on understanding the kinetics of the desired aminolysis reaction versus competing side reactions, primarily hydrolysis.

Competing Hydrolysis: A critical factor limiting conjugation efficiency in aqueous environments is the hydrolysis of the NHS ester nih.govglenresearch.comthermofisher.comlumiprobe.com. The activated ester bond can react with water, leading to the formation of an unreactive carboxylic acid and N-hydroxysuccinimide nih.govthermofisher.com. This hydrolysis rate is highly dependent on pH and temperature. For instance, the half-life of NHS esters can be several hours at neutral pH and low temperatures but decreases to minutes at higher pH and warmer temperatures thermofisher.commdpi.com.

Table 1: Influence of pH and Temperature on NHS Ester Half-Life thermofisher.commdpi.com

| pH | Temperature (°C) | Approximate Half-Life |

| 7.0 | 0 | 4-5 hours |

| 8.0 | Not specified | 1 hour |

| 8.6 | 4 | 10 minutes |

pH Optimization: As discussed, maintaining an optimal pH is paramount. While higher pH increases the concentration of deprotonated amines, it also accelerates NHS ester hydrolysis. Therefore, a balance is struck, typically around pH 7.2-8.5, to maximize the rate of aminolysis while minimizing hydrolysis thermofisher.comlumiprobe.com.

Buffer Composition: The choice of buffer significantly impacts conjugation efficiency. Buffers containing primary amines, such as Tris (Tris-HCl) or glycine, are incompatible with NHS ester reactions because their amine groups will compete with the target biomolecule's amines for reaction with the this compound ester, leading to reduced labeling efficiency thermofisher.comlumiprobe.combroadpharm.com. Recommended amine-free buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers thermofisher.com.

Reactant Concentration and Molar Excess: For efficient conjugation, especially when working with dilute solutions of amine-containing biomolecules, a sufficient molar excess of the this compound ester is often required glenresearch.comlumiprobe.combroadpharm.com. This excess helps to drive the reaction towards product formation and compensate for the inevitable hydrolysis of the ester in aqueous solution glenresearch.com.

Solvent Effects: Many non-sulfonated NHS esters, including certain this compound derivatives, may have limited water solubility. In such cases, they are typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture thermofisher.comlumiprobe.combroadpharm.com. The organic solvent concentration in the final reaction mixture should generally be kept low (e.g., 0.5-10% v/v) to avoid denaturing sensitive biomolecules thermofisher.combroadpharm.com.

Kinetic Studies: Mechanistic studies often employ techniques like in situ real-time infrared spectroscopy to monitor the formation of succinimidyl esters and their subsequent reactions researchgate.net. These studies reveal that the kinetics can vary depending on the system, for instance, exhibiting non-exponential kinetics in surface activation reactions, while subsequent amidation might follow exponential kinetics but with sublinear dependence on amine concentration due to electrostatic interactions researchgate.net. The monitoring of N-hydroxysuccinimide byproduct absorption (typically at 260-280 nm) can also be used to track the extent of NHS ester hydrolysis thermofisher.com.

Table 2: Key Factors Influencing this compound Conjugation Efficiency

| Factor | Impact on Efficiency |

| pH of Reaction Medium | Optimal pH (7.2-9.0, typically 8.3-8.5) maximizes deprotonated amine concentration while minimizing hydrolysis. Deviations reduce efficiency nih.govthermofisher.comlumiprobe.com. |

| Competing Hydrolysis | Water reacts with the NHS ester, forming an unreactive carboxylic acid. This is the primary competing reaction, especially at higher pH and prolonged reaction times nih.govthermofisher.comlumiprobe.com. |

| Buffer Composition | Amine-containing buffers (e.g., Tris, glycine) significantly reduce efficiency by competing for reaction with the NHS ester. Amine-free buffers (e.g., phosphate, borate) are essential thermofisher.comlumiprobe.combroadpharm.com. |

| Reactant Concentration | Higher concentrations of the amine-containing target molecule and appropriate molar excess of this compound ester generally lead to higher conjugation yields, especially for dilute solutions lumiprobe.combroadpharm.com. |

| Solvent System | Organic co-solvents (DMSO, DMF) may be necessary to dissolve water-insoluble this compound esters. Their concentration should be carefully controlled to avoid biomolecule denaturation thermofisher.comlumiprobe.combroadpharm.com. |

| Temperature | Lower temperatures (e.g., 0-4°C) can slow down the hydrolysis rate, thereby improving conjugation efficiency, though reaction times may need to be extended thermofisher.comlumiprobe.com. |

| Reaction Time | Sufficient time is needed for the reaction to proceed, but prolonged times can lead to increased hydrolysis, especially if conditions are not optimal. Typical reaction times range from 1-4 hours at room temperature or overnight on ice lumiprobe.combroadpharm.com. |

| Steric Hindrance | The accessibility of the primary amine on the target molecule and the bulkiness of the this compound ester can influence the reaction rate and overall efficiency nih.gov. |

Advanced Bioconjugation Strategies Utilizing Sq Nhs

Protein and Peptide Labeling with SQ-NHS

Labeling proteins and peptides with fluorescent dyes like those based on squaraine structures is a fundamental technique in biological research. This compound facilitates this by reacting with accessible primary amine groups on the protein or peptide surface. The reaction typically occurs at slightly alkaline pH (pH 7-9), where amine groups are deprotonated and more nucleophilic tocris.comatto-tec.com. Buffers containing primary amines, such as Tris, should be avoided during the labeling reaction as they compete with the protein's amine groups for reaction with the NHS ester tocris.comaatbio.com.

Site-Selective Conjugation Approaches

While NHS esters primarily target lysine (B10760008) residues and the N-terminus, which can lead to heterogeneous labeling due to the presence of multiple reactive sites on a single protein, strategies exist to achieve more site-selective conjugation. The inherent chemical reactivity of NHS esters is not site-specific towards a single amino acid type if multiple instances of that type or other reactive nucleophiles are present. nih.govmdpi.com. However, the local environment and accessibility of amine groups on a protein can influence their reactivity nih.gov.

Achieving true site-specificity with NHS esters often requires alternative approaches or modifications. For example, one method involves transforming NHS esters into chemoselective thioesters for labeling N-terminal cysteine residues after treatment with MESNA. nih.govnih.gov. This highlights that while direct NHS ester reaction with native proteins typically results in multi-site labeling, chemical modifications can enable more controlled conjugation.

Heterogeneous Conjugate Formation and Control

Labeling proteins with NHS esters often results in a heterogeneous population of conjugates with varying numbers of dye molecules attached at different lysine residues and the N-terminus glenresearch.commdpi.com. This heterogeneity arises because most proteins contain multiple lysine residues, all of which can potentially react with the NHS ester glenresearch.comnih.gov. The extent of labeling and the specific sites modified depend on factors such as the protein's structure, the number and accessibility of lysine residues, the reaction conditions (pH, temperature, reaction time), and the molar ratio of dye to protein mdpi.comnih.govbiotium.com.

Controlling heterogeneity is crucial for many applications, as variations in the degree of labeling (DOL) and labeling sites can affect the conjugate's function, solubility, and biological activity. While complete control over labeling site specificity with standard NHS ester chemistry on native proteins is challenging, the heterogeneity with respect to stoichiometry (the number of dyes per protein) can be influenced by adjusting the molar ratio of the dye to the protein mdpi.com.

Optimization of Dye-to-Protein Ratios and Incorporation Efficiency

Optimizing the dye-to-protein molar ratio is critical for controlling the degree of labeling (DOL) and maximizing incorporation efficiency. The DOL, defined as the average number of dye molecules conjugated to each protein molecule, significantly impacts the conjugate's fluorescence intensity and potential for altering protein function tocris.combiotium.com. A higher dye-to-protein ratio generally leads to a higher DOL, but excessive labeling can quench fluorescence and potentially disrupt protein activity atto-tec.combiotium.com.

Labeling efficiency, the proportion of the dye that successfully reacts with the protein, is influenced by protein concentration and the dye NHS/protein molar mixing ratio biotium.combroadpharm.com. Higher protein concentrations and higher molar ratios of dye to protein typically result in increased labeling efficiency biotium.combroadpharm.com. For optimal labeling, a protein concentration range of 1-10 mg/mL is often recommended broadpharm.com.

Protocols for optimizing labeling typically involve performing small-scale reactions with a range of dye-to-protein molar ratios and analyzing the resulting conjugates to determine the optimal DOL for a specific application tocris.comglenresearch.com. The DOL can be calculated by measuring the absorbance of the conjugate at both the protein's absorbance maximum (typically 280 nm) and the dye's maximum absorbance wavelength tocris.combroadpharm.com.

Nucleic Acid Conjugation via Amine-Modified Oligonucleotides

This compound esters are also effective for labeling nucleic acids, specifically oligonucleotides that have been modified to contain primary amine groups. This is a common method for introducing fluorescent labels or other moieties onto synthetic oligonucleotides glenresearch.com. The NHS ester reacts with the amine modification, forming a stable amide linkage glenresearch.comresearchgate.net.

The conjugation reaction is typically carried out in a non-nucleophilic buffer at a slightly alkaline pH, similar to protein labeling, to ensure the amine group is deprotonated and reactive glenresearch.comaatbio.com. Buffers like sodium bicarbonate are suitable, while amine-containing buffers such as Tris should be avoided glenresearch.comaatbio.com. The reaction is generally efficient, and if multiple amine modifications are present on the oligonucleotide, each can be labeled glenresearch.com.

After the conjugation, it is necessary to purify the labeled oligonucleotide from excess free dye and reaction byproducts. This can be achieved through methods such as ethanol (B145695) precipitation followed by reversed-phase HPLC aatbio.com.

Surface Functionalization using this compound Esters

This compound esters are valuable reagents for functionalizing solid surfaces by creating stable amide bonds with surfaces presenting primary amine groups. Alternatively, surfaces with carboxyl groups can be activated using carbodiimide (B86325) chemistry (e.g., EDC/NHS) to create NHS ester-activated surfaces that can then react with amine-containing biomolecules nih.govmdpi.commdpi.com. This allows for the covalent immobilization of a wide range of amine-containing molecules, including proteins, peptides, and amine-modified nucleic acids, onto various substrates.

Application in Biosensor Development and Surface Biofunctionalization

Surface functionalization using NHS esters is a critical step in the development of many biosensors and in general surface biofunctionalization for various applications. By covalently attaching biorecognition elements like antibodies or aptamers to a surface, biosensors can selectively capture target analytes from complex samples mdpi.commdpi.comacs.org.

In biosensor development, surfaces such as gold, silicon nitride, or modified polymers can be functionalized. For instance, gold surfaces can be modified with self-assembled monolayers (SAMs) containing amine or carboxyl groups, which are then utilized for NHS ester chemistry mdpi.comnih.gov. Carboxylated surfaces can be activated with EDC/NHS to create reactive NHS esters, which then react with amine-containing biomolecules nih.govmdpi.commdpi.com. Similarly, amine-terminated surfaces can react directly with NHS-activated molecules like this compound.

Conjugation to Nanoparticles and Microbeads

While NHS esters are broadly employed for the activation of nanoparticle and microbead surfaces to enable subsequent covalent coupling with amine-containing ligands, specific detailed applications focusing solely on the direct conjugation of this compound to nanoparticles or microbeads as the primary functionalization agent are not extensively detailed in the available literature. researchgate.netcytodiagnostics.com Generally, NHS-activated particles are prepared to react with biomolecules. This compound, possessing an NHS ester, could potentially react with surfaces presenting appropriate nucleophiles, but its prominent use highlighted in research is the conjugation of this compound to biomolecules, which might then be associated with nanoparticles or microbeads. instras.comavantiresearch.comsetabiomedicals.com Squaric acid derivatives have been explored in the context of nanogels, involving squaric ester amide chemistry for conjugation, including the incorporation of dyes. acs.orgnih.gov However, this differs from the specific application of the squaraine NHS ester, this compound, for directly functionalizing particles.

Immobilization on Chromatographic Supports and Microarray Slides

NHS esters are well-established reagents for activating chromatographic supports and microarray slides, creating surfaces that can covalently bind to molecules containing primary amine groups, such as proteins and peptides. researchgate.netbloomtechz.com This immobilization technique is crucial for various analytical and diagnostic platforms. While this compound, as an NHS ester, possesses the reactive group necessary for such surface activation, the provided research primarily emphasizes its application as a fluorescent label conjugated to biomolecules. instras.comavantiresearch.comsetabiomedicals.com These fluorescently labeled biomolecules could subsequently be immobilized on appropriately activated surfaces, but the direct use of this compound for the initial activation of chromatographic supports or microarray slides is not a focal point in the examined literature. Generic NHS esters are commonly utilized for this purpose. researchgate.netnih.gov

Development of Multifunctional Bioconjugates

The development of multifunctional bioconjugates represents a key application area where this compound plays a significant role. As a squaraine NHS ester, this compound is particularly valuable for introducing fluorescent properties into biomolecules through covalent conjugation. instras.comavantiresearch.comsetabiomedicals.com The NHS ester moiety reacts efficiently with primary amine groups found in lysine residues of proteins and at the N-terminus of peptides, forming a stable amide linkage. researchgate.netbloomtechz.comwikipedia.org This reaction allows for the creation of bioconjugates where the biological function of the molecule is combined with the optical properties of the squaraine fluorophore. setabiomedicals.comnih.gov

Squaraine dyes are known for their advantageous photophysical characteristics, including strong absorption and emission in the red to near-infrared spectral regions, high extinction coefficients, and notable photostability, making them suitable for various fluorescence-based applications. avantiresearch.comsetabiomedicals.com The conjugation of this compound or related squaraine NHS esters (such as Seta dyes) to proteins and antibodies has been demonstrated, enabling their use in fluorescence detection techniques like microscopy and flow cytometry, as well as in assays designed to study biomolecular interactions. instras.comavantiresearch.comsetabiomedicals.com Research has shown that the fluorescence properties, such as lifetime and quantum yield, of squaraine dyes can be influenced by their environment, including binding to proteins, which can be leveraged for sensing applications. instras.comsetabiomedicals.com For instance, a water-soluble squaraine NHS ester (Sbthis compound) has been successfully conjugated to antibodies, and its fluorescence behavior characterized. instras.com Similarly, a derivative of the water-insoluble this compound exhibited a notable increase in fluorescence upon binding to Bovine Serum Albumin (BSA), highlighting the potential for using these conjugates in protein binding studies. instras.com This ability to create stable, fluorescently labeled biomolecules underscores the utility of this compound in developing multifunctional bioconjugates for research and diagnostic purposes.

Applications of Sq Nhs in Fluorescent Probes and Imaging

Design Principles for Squaraine-Based Fluorescent Probes

The design of effective squaraine-based fluorescent probes utilizing SQ-NHS involves leveraging the intrinsic photophysical properties of the squaraine core while considering the impact of conjugation and the target biological environment.

Long-Wavelength Excitation and Emission Characteristics

A key advantage of squaraine dyes, including those derived from this compound, is their absorption and emission in the red and near-infrared (NIR) regions of the spectrum rsc.orgnih.govnih.gov. This "optical window" (typically 600-900 nm) is particularly beneficial for biological imaging because biological samples exhibit lower autofluorescence and light scattering in this range compared to shorter wavelengths nih.govmdpi.com. This leads to improved signal-to-noise ratios and allows for deeper tissue penetration in in vivo applications nih.gov. Squaraine dyes generally exhibit strong and narrow absorption bands with high molar extinction coefficients in the red/NIR region nih.govfau.eu. For instance, some squaraine derivatives show absorption maxima between 628 and 704 nm in various solvents nih.gov. The absorption maxima of squaraine probes around 630-650 nm are well-suited for excitation with commercially available diode lasers at 635 and 650 nm instras.comnih.govresearchgate.net.

Quantum Yield and Lifetime Modulation Upon Bioconjugation

Squaraine dyes often exhibit relatively low quantum yields (QY) and short fluorescence lifetimes in aqueous solutions instras.comnih.govsetabiomedicals.com. However, a significant increase in both QY and lifetime is typically observed upon their covalent or non-covalent binding to proteins or when in more hydrophobic environments instras.comnih.govresearchgate.netsetabiomedicals.comresearchgate.netresearchgate.net. This property is highly advantageous for probe design, as it can lead to a "turn-on" fluorescence effect upon target binding, reducing background signal from unbound probe acs.orgnih.gov. For example, squaraine markers have shown low quantum yields in water (e.g., phi = 0.15) that increase significantly (e.g., phi = 0.6-0.7) when bound to proteins researchgate.net. The increase in QY upon binding to proteins like bovine serum albumin (BSA) or IgG has been thoroughly investigated setabiomedicals.com. This sensitivity of quantum yield and lifetime to the microenvironment makes squaraine dyes, and thus this compound conjugates, particularly well-suited as fluorescence sensors researchgate.net.

Data on quantum yield changes upon protein binding for a representative squaraine dye (though not explicitly this compound, this illustrates the principle relevant to this compound conjugates):

| Environment | Quantum Yield (ΦF) |

| Water | 0.15 researchgate.net |

| Bound to Protein | 0.6 - 0.7 researchgate.net |

Probe Design for Specific Biological Interactions

The ability to conjugate squaraine dyes via the NHS ester to various biomolecules allows for the design of probes that can specifically interact with and report on diverse biological processes.

Tracing Protein-Lipid Interactions

Squaraine dyes have demonstrated utility in studying protein-lipid interactions researchgate.netresearchgate.net. Their sensitivity to the local environment, particularly changes in membrane properties, makes them suitable for probing how proteins associate with lipid bilayers researchgate.netresearchgate.net. Some squaraine derivatives have been found to be highly sensitive to trace protein-lipid interactions, showing a noticeable decrease in fluorescence intensity upon protein association with the lipid bilayer researchgate.net. Studies using squarylium dyes have evaluated their applicability in probing changes in the physical characteristics of the lipid bilayer during the formation of protein-lipid complexes researchgate.net. For instance, the fluorescence intensity of a squarylium dye was observed to decrease upon lysozyme (B549824) association with the lipid bilayer researchgate.net. This effect, seen in various model systems, suggests that squaraine dyes are sensitive to modifications of lipid bilayer physical properties resulting from hydrophobic protein-lipid interactions researchgate.net.

Sensitivity to Microenvironment Changes (e.g., membrane polarity)

Squaraine dyes are known for their high sensitivity to their microenvironment, including membrane polarity researchgate.netresearchgate.netuniver.kharkov.uaresearchgate.netnih.gov. This characteristic allows squaraine-based probes to report on changes in the physical state and properties of lipid membranes researchgate.netresearchgate.netuniver.kharkov.uaresearchgate.net. The partitioning of squaraine dyes into lipid bilayers can lead to a significant increase in fluorescence intensity and a red-shift of the emission maximum, indicating their sensitivity to changes in membrane properties univer.kharkov.uaresearchgate.net. The spectral responses of certain squaraine dyes in different liposome (B1194612) media have been shown to correlate with changes in bilayer polarity induced by components like cholesterol or cardiolipin (B10847521) univer.kharkov.uanih.gov. This sensitivity makes squaraine probes valuable tools for examining membrane-related processes and the degree of lipid bilayer hydration univer.kharkov.uaresearchgate.netsetabiomedicals.com. Polarity-sensitive squaraine dyes can exhibit a significant increase in fluorescence when transitioning from an aqueous to a more organic or hydrophobic environment, a property that can be exploited for background-free imaging acs.orgnih.gov.

This compound Conjugates for Biomarker Detection

The reactive nature of this compound makes it suitable for conjugating squaraine dyes to biomolecules that can serve as targeting agents for biomarker detection. By labeling antibodies, peptides, or other affinity molecules with a squaraine dye via the NHS ester linkage, researchers can create fluorescent conjugates capable of binding specifically to target biomarkers in biological samples thermofisher.comcedarlanelabs.com. These conjugates can then be detected using fluorescence-based techniques. While the provided snippets discuss the general use of NHS esters for conjugating labels to proteins for immunoassay detection and the application of squaraine dyes for protein detection, specific detailed research findings solely focused on this compound conjugates for detecting particular biomarkers are not extensively detailed in the provided context mesoscale.comnih.govuantwerpen.be. However, the principle of conjugating a squaraine dye with favorable spectral properties and environmental sensitivity to a targeting molecule via the NHS ester is a standard approach for developing fluorescent probes for biomarker detection. The high sensitivity of some squaraine dyes to low protein concentrations, as demonstrated in studies involving albumin detection, highlights their potential in this area when appropriately conjugated researchgate.net.

Comparative Studies with Other Fluorescent Labeling Reagents (e.g., Cy5-NHS ester)

Comparative studies between this compound (specifically, water-soluble sulfobutyl squaraine NHS ester, Sbthis compound) and Cy5-NHS ester have been conducted to evaluate their properties as fluorescent labels. instras.comresearchgate.net These comparisons often focus on spectral characteristics, photostability, and the behavior of their conjugates with biomolecules like proteins. instras.comresearchgate.net

Squaraine dyes, in general, absorb and emit at shorter wavelengths compared to dicarbocyanines like Cy5 with similar structures in aqueous solutions (630-636 nm/639-645 nm for squaraines vs. 647-653 nm/665-672 nm for cyanines). researchgate.net Squaraines have also demonstrated higher molar absorptivities than comparable cyanine (B1664457) dyes. researchgate.net

A key difference highlighted in research is the sensitivity of squaraine dyes to their microenvironment. researchgate.netresearchgate.net Squaraines exhibit lower fluorescence quantum yields and lifetimes in water, but these values significantly increase when bound to proteins such as Bovine Serum Albumin (BSA) or immunoglobulin G (IgG). instras.comresearchgate.net This property makes them particularly well-suited as reactive fluorescent labels in immunoassays or biophysical studies of proteins, as unbound dye contributes minimally to the observed fluorescence. instras.com In contrast, while Cy5 is a widely used fluorophore, its behavior and sensitivity to the environment can differ. instras.comnih.govlumiprobe.com

Studies comparing water-soluble squaraine NHS esters (Sbthis compound) and Cy5.18-NHS (a precursor to a commercially available Cy5 NHS ester) conjugated to antibodies have examined their fluorescence properties and photostabilities. instras.com The increase in quantum yields and lifetimes of squaraine conjugates upon binding to proteins is a notable advantage. instras.comresearchgate.net Furthermore, squaraine dyes have generally exhibited higher photostabilities compared to cyanine dyes in some comparisons. researchgate.net The aggregation tendency of both dye classes upon covalent labeling to proteins is also influenced by factors such as the number of sulfobutyl groups, impacting the quantum yields and lifetimes of the conjugates. researchgate.net

Sq Nhs in Analytical Chemistry and Derivatization

SQ-NHS as a Derivatization Reagent for Amine-Containing Analytes

This compound is widely used as a derivatization reagent for compounds containing primary amine groups. This reaction forms a stable amide bond, effectively labeling the analyte with the this compound moiety. This derivatization is a crucial step in preparing samples for analysis, especially when dealing with analytes that lack suitable properties for direct detection or separation. NHS esters, in general, are considered important activated esters for various bioconjugation techniques, including protein labeling and surface activation of chromatographic supports. d-nb.inforsc.orgresearchgate.net

Enhancement of Chromatographic Properties and Detection Sensitivity

Derivatization with this compound can significantly enhance the chromatographic behavior of amine-containing analytes. By altering the polarity and increasing the molecular weight of the analyte, this compound derivatization can lead to improved retention and separation on reversed-phase liquid chromatography (RPLC) columns, which otherwise poorly retain highly polar metabolites like amino acids. nih.govresearchgate.net Furthermore, the this compound moiety can introduce or enhance the detectability of the analyte by various detectors, such as UV-Vis or fluorescence detectors, if the SQ portion of the molecule has suitable chromo- or fluorophoric properties. This enhancement in detection sensitivity is critical for the analysis of analytes present at low concentrations in complex matrices. ut.eemdpi.commdpi.comthno.org

Methodologies for Quantitative Analysis of this compound Esters

Quantitative analysis of this compound esters is essential for assessing reagent purity and monitoring their stability, particularly their susceptibility to hydrolytic degradation. d-nb.inforsc.org

Chromatographic Approaches for Purity Assessment and Hydrolytic Degradation

Chromatographic methods, such as Hydrophilic Interaction Chromatography (HILIC) with UV detection, have been developed for the quantitative determination of NHS and related compounds. d-nb.inforsc.orgresearchgate.net These methods are valuable for identifying reagent impurities and quantifying the extent of hydrolysis of NHS esters. d-nb.inforsc.org Hydrolysis of NHS esters is a known issue that can lead to suboptimal derivatization yields. d-nb.inforsc.org Monitoring the increase in the concentration of the degradation product, NHS, over time using chromatographic techniques provides a direct measure of the hydrolytic degradation of the this compound ester. d-nb.info

An example of hydrolytic degradation monitoring using chromatography is shown in the table below, illustrating the decrease in the concentration of a biotin-NHS ester and the corresponding increase in NHS over time. d-nb.info

| Time (hours) | Biotin-NHS Peak Area | NHS Peak Area |

| 0 | High | Low |

| Partially Hydrolyzed | Decreases | Increases |

Note: Data is illustrative, based on description in source d-nb.info. Specific peak area values were not provided in the snippet.

Impact of Derivatization on Analytical Performance

While derivatization with this compound offers significant advantages, it can also impact analytical performance in ways that need to be considered.

Computational and Theoretical Studies of Sq Nhs Reactivity

Molecular Modeling and Simulation of SQ-NHS Reactions

Molecular modeling and simulation techniques are valuable tools for investigating the behavior of molecules at an atomic level. Applied to this compound and its reactions, these methods can help elucidate complex processes involved in bioconjugation and other chemical transformations. Molecular dynamics simulations, for instance, can provide insights into the dynamic interactions between an NHS ester and a target molecule, such as a protein or peptide mdpi.comnih.gov.

Investigation of Reaction Intermediates and Transition States

Computational studies, particularly those employing density functional theory (DFT), can be used to investigate the reaction intermediates and transition states involved in the reactions of NHS esters, such as the aminolysis reaction with primary amines chemrxiv.org. The reaction typically involves the nucleophilic attack of an amine nitrogen on the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate glenresearch.compapyrusbio.com. This intermediate then collapses to form a stable amide bond and release N-hydroxysuccinimide as a leaving group glenresearch.comthermofisher.com.

Theoretical calculations can map the potential energy surface of the reaction, identifying stable intermediates and the transition states connecting reactants, intermediates, and products. Studies on similar activated esters have explored different mechanistic pathways, including concerted and stepwise mechanisms, by calculating the energies of various transition states chemrxiv.org. Understanding the structures and energies of these transient species is critical for comprehending the reaction pathway and kinetics.

Prediction of Reactivity and Selectivity in Complex Systems

Molecular modeling and simulation can aid in predicting the reactivity and selectivity of NHS esters in complex chemical and biological environments. By simulating the interactions between the NHS ester and various potential reaction partners (e.g., different amino acid residues in a protein), computational methods can help predict which sites are most likely to react.

While NHS esters primarily react with primary amines, they can also exhibit reactivity towards other nucleophilic groups like hydroxyls and sulfhydryls, although the resulting bonds may be less stable glenresearch.comresearchgate.net. Computational studies can assess the energetic favorability and kinetic barriers for reactions with different functional groups, providing a theoretical basis for observed selectivity patterns. Furthermore, simulations can explore the influence of the local environment, such as solvent effects or the presence of neighboring residues in a protein, on the reaction rate and outcome papyrusbio.com. This is particularly relevant in bioconjugation reactions where the NHS ester is reacting with a complex biomolecule mdpi.comnih.gov.

Quantum Mechanical and Molecular Mechanical (QM/MM) Approaches

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) approaches are powerful computational techniques used to study chemical reactions in complex systems, such as proteins or in solution gromacs.orgnih.gov. These methods treat the chemically reactive part of the system (e.g., the reacting center of the NHS ester and the attacking nucleophile) using more accurate but computationally expensive quantum mechanical methods, while the rest of the system (e.g., the surrounding protein or solvent molecules) is modeled using less computationally demanding molecular mechanics force fields gromacs.orgresearchgate.net. This allows for the study of reactions in a more realistic environment than pure QM calculations alone.

Energetic Landscape Analysis of Conjugation Pathways

Analyzing the energetic landscape can help explain why certain reaction pathways are preferred over others and how the surrounding environment influences the reaction rate and efficiency. For instance, QM/MM can shed light on the role of specific amino acid residues in an enzyme or the effect of solvent molecules on the nucleophilic attack and leaving group departure in the NHS ester reaction nih.gov.

Structure-Reactivity Relationship Elucidation through Computational Methods

Computational methods are instrumental in elucidating the relationship between the chemical structure of an NHS ester and its reactivity. By studying a series of NHS esters with variations in their structure (e.g., different substituents or linkers attached to the succinimide (B58015) ring or the molecule bearing the NHS ester), computational chemistry can identify structural features that influence reactivity towards various nucleophiles and susceptibility to hydrolysis researchgate.netacs.org.

Emerging Research Areas and Future Directions for Sq Nhs

Development of Next-Generation SQ-NHS Based Probes

The development of next-generation probes based on this compound and other squaraine dyes is a significant area of research. These efforts are directed towards improving the performance of probes for applications such as bioimaging and sensing by addressing limitations like photostability and specificity. Squaraine dyes, in general, are attractive for probe development due to their intense and narrow absorption and emission bands, often in the red and near-infrared (NIR) regions, high molar absorption coefficients, and relatively straightforward synthesis. nih.govtaylorandfrancis.comacs.org

Strategies for Enhanced Photostability and Quantum Yield

Enhancing the photostability and quantum yield of squaraine-based probes is crucial for long-term imaging and sensitive detection. Squaraine dyes can be susceptible to photobleaching, which limits their application in biological systems, particularly in single-molecule imaging. nih.govresearchgate.net

Strategies being explored include structural modifications to the squaraine core and the incorporation of stabilizing elements. For instance, a novel thiolation strategy involving the introduction of sulfur to the central cyclobutene (B1205218) ring of squaraine has shown promise, leading to a significant increase in photobleaching lifetime at the single-molecule level. nih.govresearchgate.net This improvement is attributed to enhanced photostability resulting from the thiolation. nih.gov

Another approach involves encapsulating squaraine dyes within nanostructures or conjugating them to proteins. nih.gov This can lead to a red-shifting of absorption and emission, as well as an increase in fluorescence quantum yield. nih.gov Squaraine rotaxanes, where the squaraine core is mechanically interlocked within a macrocycle, have demonstrated extremely high chemical and photochemical stability, making them well-suited for imaging applications. setabiomedicals.comnih.gov These rotaxanes can exhibit high quantum yields, with some reaching up to 60% in water. setabiomedicals.com

The introduction of electron-withdrawing substituents in the squaraine ring has also been shown to improve photostability. setabiomedicals.com While squaraine dyes can have lower quantum yields in aqueous solutions compared to cyanine (B1664457) dyes, these yields can substantially increase when bound to proteins. researchgate.netdoi.org The increase in quantum yield upon binding to proteins like Bovine Serum Albumin (BSA) or immunoglobulin G (IgG) is influenced by factors such as the number of sulfobutyl groups introduced into the squaraine structure. researchgate.netdoi.org

Table 1 provides examples of how modifications can influence the photophysical properties of squaraine dyes.

| Modification/Context | Effect on Photostability | Effect on Quantum Yield (ΦF) | Reference |

| Thiolation of central cyclobutene | ≈5-fold increase in photobleaching lifetime (single-molecule) | Not explicitly stated in relation to thiolation alone, but overall photostability improved. | nih.govresearchgate.net |

| Encapsulation within nanostructures/Conjugation to proteins | Favorable effects, increased stability. | Generally leads to increased quantum yield. | nih.gov |

| Squaraine Rotaxanes | Extremely high chemical and photochemical stability. | Can be high (e.g., 60% in water). | setabiomedicals.comnih.gov |

| Electron-withdrawing substituents | Improved photostability. | Not explicitly stated in relation to these substituents alone. | setabiomedicals.com |

| Binding to proteins (BSA, IgG) | Higher photostabilities compared to cyanines. | Substantially increases compared to aqueous solution. Factors like sulfobutyl groups influence the increase. | researchgate.netdoi.org |

Rational Design for Specific Biological Targets

Rational design plays a critical role in developing this compound based probes that can selectively target specific biological molecules or environments. This involves tailoring the squaraine structure and its conjugation to targeting ligands to achieve desired interactions and optical responses.

One strategy is the design of fluorogenic probes that exhibit a change in fluorescence upon binding to their target. For example, biotinylated dimeric squaraines have been designed to undergo aggregation-caused quenching (ACQ) in aqueous media and become fluorescent in a less polar environment upon target binding. nih.govresearchgate.net The design, including the type of linker used to connect the squaraine dyes, influences the aggregation pattern and probing efficiency. nih.gov A probe developed with a short L-lysine linker demonstrated intramolecular dimerization-caused quenching in water and was successfully applied for imaging biotin (B1667282) receptors, such as the sodium-dependent multivitamin transporter (SMVT), which is overexpressed in certain cancer cells. nih.govresearchgate.net

The NHS ester functionality in this compound is key for conjugating the squaraine dye to biomolecules containing primary amine groups, such as proteins, peptides, amino-oligonucleotides, and amino-modified DNA. nih.govlumiprobe.com This covalent attachment allows for targeting specific cellular locations or biomolecules. setabiomedicals.comlumiprobe.com

Designing squaraine dyes with specific recognition sites allows for their application as fluorescent sensors for various analytes, including metal ions, anions, nucleic acids, amino acids, and proteins. mdpi.commdpi.com The aggregation properties of squaraines are sensitive to external factors like ions, pH, and proteins, and changes in aggregation behavior can be used to produce an optical response for sensing. mdpi.commdpi.com

Integration of this compound in Advanced Materials for Biomedical Applications

The integration of this compound and other squaraine derivatives into advanced materials is opening up new possibilities for biomedical applications beyond traditional labeling. Squaraine dyes' strong absorption in the NIR region and tunable properties make them attractive components in various material systems. nih.govtaylorandfrancis.com

Squaraines have been explored for use in photodynamic therapy (PDT) and photothermal therapy (PTT) due to their ability to undergo efficient intersystem crossing or vibrational relaxation, leading to the generation of reactive oxygen species or heat upon light irradiation. nih.govmdpi.com By adjusting their molecular structures, squaraine-based materials can be developed for these therapeutic applications. mdpi.com

The incorporation of squaraine dyes into nanoparticles is a strategy to improve their properties for biomedical applications. nih.gov This can help overcome issues like poor aqueous solubility and aggregation-caused quenching. nih.govunito.it Solid silica (B1680970) nanoparticles, for instance, have been used as carriers for fluorescent squaraine dyes in aqueous media, addressing the challenge of water insolubility and the decrease in quantum yield observed when squaraines are derivatized with polar groups. unito.it

Squaraine dyes are also being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells. acs.orgnih.gov While these applications are not strictly biomedical, the fundamental understanding of squaraine properties and synthesis gained in these areas can potentially inform the design of advanced squaraine-based materials for biomedical devices or sensors.

Novel Applications in Chemical Biology beyond Labeling

While labeling is a primary application of this compound, research is exploring novel uses of squaraine compounds in chemical biology that go beyond simple fluorescent tagging.

Squaraine dyes are being developed as fluorescent sensors for detecting specific analytes within biological systems. mdpi.commdpi.com This includes the detection of metal ions, proteins, and other important molecules. mdpi.commdpi.com The sensitivity of squaraine aggregation and fluorescence to the microenvironment makes them suitable for sensing applications. researchgate.netdoi.orgmdpi.com For example, a novel squaraine compound has been reported as an on-off fluorescent probe for detecting Fe3+ ions with high selectivity and sensitivity. taylorandfrancis.com

The use of squaraine dyes in photodynamic and photothermal therapies represents a therapeutic application that utilizes their photophysical properties to interact with biological systems and induce a therapeutic effect. nih.govmdpi.com This moves beyond passive labeling to active intervention.

Squaraine derivatives are also being investigated for their interactions with biomolecules, such as proteins, which can influence their spectral properties. researchgate.netdoi.orgmdpi.com Studies on the interaction of squaraine dyes with human serum albumin (HSA), for instance, evaluate their potential as fluorescent probes for protein detection. mdpi.com The significant increase in fluorescence lifetime and quantum yield of squaraines when bound to proteins highlights their potential as sensitive probes for studying protein interactions or quantifying proteins. doi.orgnih.gov

Innovations in Synthesis and Scale-Up of this compound Derivatives

Innovations in the synthesis and scale-up of this compound derivatives are essential for their broader application in research and potential clinical use. The synthesis of squaraine dyes typically involves the condensation of squaric acid with electron-rich aromatic or heterocyclic molecules. nih.govtaylorandfrancis.comnih.gov this compound esters are synthesized by reacting a squaraine with a carboxylic acid group with N-hydroxysuccinimide (NHS) using coupling reagents. unito.itnih.gov

Research continues to explore new synthetic routes and modifications to overcome challenges such as poor aqueous solubility and susceptibility to nucleophilic attack, which can limit the application of squaraine dyes. nih.govmdpi.com Strategies include the synthesis of water-soluble squaraines by incorporating groups like sulfobutyl or phosphonate (B1237965) groups. researchgate.netdoi.orgnih.govmdpi.com

The synthesis of unsymmetrical squaraines, which allows for greater tunability of properties by modifying different end-groups, is also an active area. mdpi.com Semi-squaraine dyes, obtained as intermediates in the synthesis of unsymmetrical squaraines, are also being explored for their properties and applications. researchgate.net

While specific details on the large-scale synthesis or scale-up of this compound derivatives were not extensively found, the mention of straightforward and scalable synthesis for squaraine dyes in general suggests ongoing efforts in this area. taylorandfrancis.comresearchgate.net The development of efficient synthetic procedures is crucial for making these probes more accessible for widespread use.

Challenges and Opportunities in this compound Research

Research into this compound and squaraine dyes faces several challenges and presents numerous opportunities for future development.

Challenges:

Photostability: While strategies are being developed, improving the long-term photostability of squaraine probes, especially for single-molecule imaging, remains a challenge. nih.govresearchgate.net

Aggregation-Caused Quenching (ACQ): Squaraine dyes' planar and quadrupolar structure can lead to ACQ in aqueous solutions, limiting their fluorescence in biological environments. nih.govmdpi.com

Water Solubility and Stability: Many squaraine dyes have limited solubility and stability in aqueous media, which is crucial for biological applications. nih.govdoi.orgunito.itmdpi.com Their electron-deficient core is susceptible to nucleophilic attack. nih.gov

Toxicity: While some studies suggest low toxicity for certain squaraines, it remains a consideration, especially for in vivo applications. nih.gov

Specificity: Designing probes with high specificity for particular biological targets while minimizing non-specific binding is an ongoing challenge. nih.govacs.org

Opportunities:

Enhanced Probe Performance: Continued research into structural modifications, encapsulation, and conjugation strategies offers opportunities to develop probes with improved brightness, photostability, and quantum yield. nih.govnih.govresearchgate.netsetabiomedicals.com

Targeted Therapies: The photophysical properties of squaraines present opportunities for their development as agents for photodynamic and photothermal therapies. nih.govmdpi.com

Novel Sensing Applications: The sensitivity of squaraine fluorescence to the microenvironment and the ability to incorporate recognition sites offer opportunities for developing new fluorescent sensors for a wide range of biological analytes. taylorandfrancis.commdpi.commdpi.com

Advanced Materials: Integrating squaraines into novel materials can lead to the development of advanced tools for biomedical imaging, sensing, and therapy. nih.govunito.it

Improved Synthesis: Innovations in synthetic methodologies can lead to more efficient, cost-effective, and scalable production of this compound derivatives with tailored properties. taylorandfrancis.comresearchgate.net

Expanding Applications in Chemical Biology: Exploring the unique interactions of squaraine dyes with biomolecules can uncover new applications beyond traditional labeling, such as studying protein dynamics or interactions. researchgate.netdoi.orgmdpi.com

Q & A

(Basic) What are the key physicochemical properties of SQ-NHS, and how do they influence its reactivity in biochemical assays?

This compound (CAS 154161-81-6) is a succinimidyl ester derivative widely used as a heterobifunctional crosslinker. Key properties include:

- Hydrolysis sensitivity : Reacts preferentially with primary amines (e.g., lysine residues) in aqueous buffers (pH 7.0–9.0).

- Solubility : Typically dissolved in anhydrous DMSO or DMF to minimize premature hydrolysis.

- Stability : Degrades rapidly in aqueous solutions; reactions should be completed within 1–2 hours at 4°C.

Researchers must validate purity via HPLC (>95%) and calibrate reaction stoichiometry to avoid over-labeling, which can alter protein function. Pre-experiment controls (e.g., SDS-PAGE with Coomassie staining) are critical for confirming conjugation efficiency .

(Basic) How should this compound be stored to maintain stability, and what quality control steps are essential before use?

- Storage : Lyophilized this compound should be stored at -20°C in a desiccator. Reconstituted solutions must be aliquoted and used immediately.

- Quality control :

- Measure absorbance at 260 nm (ε = 6,400 M⁻¹cm⁻¹) to confirm concentration.

- Perform TLC or mass spectrometry to detect hydrolysis byproducts.

- Use negative controls (e.g., omitting this compound) to distinguish nonspecific binding in assays .